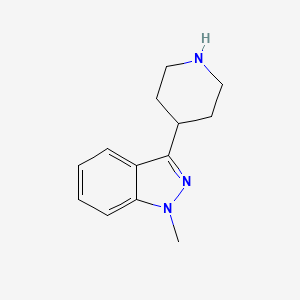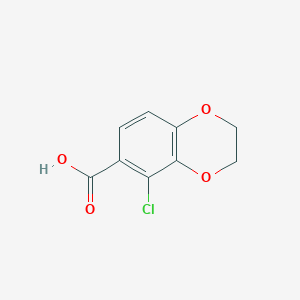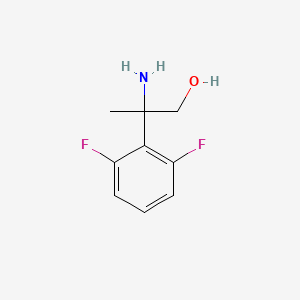aminehydrochloride](/img/structure/B13532586.png)
[1-(4-Methoxyphenyl)butyl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)butylaminehydrochloride: is an organic compound with the molecular formula C12H20ClNO It is a hydrochloride salt of an amine, characterized by the presence of a methoxyphenyl group attached to a butyl chain, which is further connected to a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)butylaminehydrochloride typically involves a multi-step process:
Starting Material: The synthesis begins with 4-methoxyphenylbutanol, which is prepared by the reduction of 4-methoxyphenylbutanone.
Formation of Intermediate: The alcohol group of 4-methoxyphenylbutanol is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with methylamine to form the desired amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to obtain 1-(4-Methoxyphenyl)butylaminehydrochloride as a hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.
Reduction: The amine group can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: 4-hydroxyphenylbutylamine.
Reduction: Secondary amine derivatives.
Substitution: Various substituted phenylbutylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its amine functionality.
Biology:
Biochemical Studies: Used in studies involving amine metabolism and enzyme interactions.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with amine functionalities.
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)butylaminehydrochloride involves its interaction with biological targets through its amine group. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy group may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
4-Methoxyphenylbutanol: Similar structure but lacks the amine group.
4-Methoxyphenylbutanone: Similar structure but contains a ketone group instead of an amine.
4-Methoxyphenylbutylamine: Similar structure but lacks the hydrochloride salt form.
Uniqueness:
Hydrochloride Salt Form: Enhances solubility and stability.
Combination of Functional Groups:
This detailed article provides a comprehensive overview of 1-(4-Methoxyphenyl)butylaminehydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H20ClNO |
|---|---|
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-N-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-5-12(13-2)10-6-8-11(14-3)9-7-10;/h6-9,12-13H,4-5H2,1-3H3;1H |
Clave InChI |
PRVWVXSYTIPXLA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=C(C=C1)OC)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)
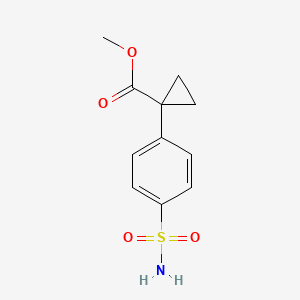


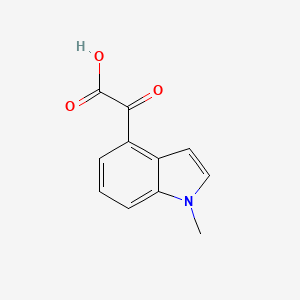
![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
![5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)

